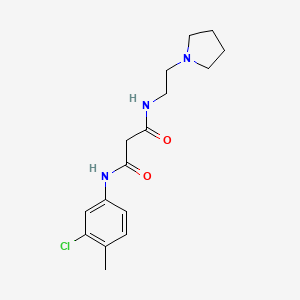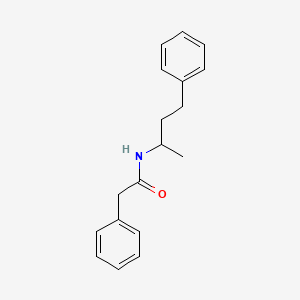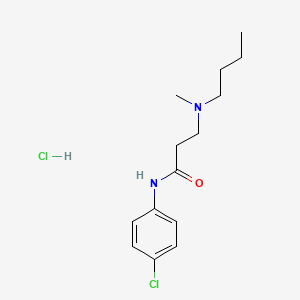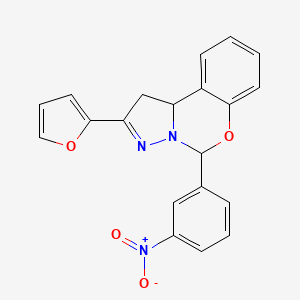![molecular formula C23H29N3O8S B3943037 N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3943037.png)
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid
Overview
Description
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-ethoxybenzyl chloride with piperazine to form 1-(2-ethoxybenzyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, resulting in the formation of N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with new functional groups replacing the original sulfonyl or acetamide groups.
Scientific Research Applications
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for biological receptors, particularly in the study of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to a receptor site, altering the receptor’s conformation and affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Trazodone: An antidepressant with a piperazine moiety.
Naftopidil: An alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and acetamide groups, in particular, contribute to its potential as a versatile reagent in synthetic chemistry and its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.C2H2O4/c1-3-28-21-7-5-4-6-18(21)16-23-12-14-24(15-13-23)29(26,27)20-10-8-19(9-11-20)22-17(2)25;3-1(4)2(5)6/h4-11H,3,12-16H2,1-2H3,(H,22,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNUVFDRLZGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B3942960.png)


![1-[(2-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3942973.png)


![17-(1,3-Thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3942999.png)



![3-[(2-Aminophenyl)sulfanyl]-1-(4-fluorophenyl)-3-phenylpropan-1-one](/img/structure/B3943022.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3943030.png)

![4-{[(4-isopropoxybenzyl)amino]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B3943045.png)
